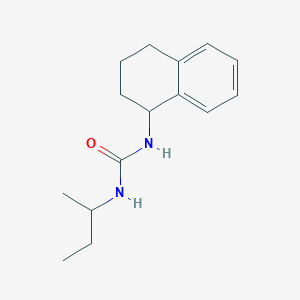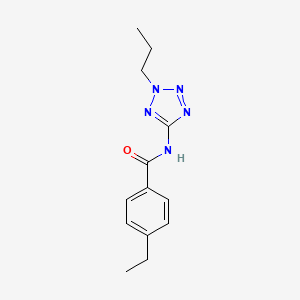![molecular formula C11H16N4O3S2 B4854970 N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide](/img/structure/B4854970.png)
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide, also known as AS-30D, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anticancer properties. AS-30D is a hydrazine derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo. In
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is not fully understood. However, it is believed that N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix and are essential for tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to inhibit angiogenesis by reducing the expression of VEGF and bFGF. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit the expression of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix and are essential for tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has several advantages for lab experiments. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been extensively studied and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is a synthetic compound, which means that it can be easily synthesized in the laboratory. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide in lab experiments. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is a complex compound that requires expertise in organic chemistry to synthesize. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is also a relatively new compound, and more research needs to be done to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide. One area of research could be to investigate the potential side effects of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide. Another area of research could be to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide in combination with other anticancer drugs. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide could also be tested in animal models to further evaluate its potential as an anticancer agent. Finally, the synthesis of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide could be optimized to make it more efficient and cost-effective.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been extensively studied for its potential anticancer properties. Several studies have shown that N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been tested against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer, and has shown promising results.
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S2/c1-2-3-10(16)14-15-11(19)13-8-4-6-9(7-5-8)20(12,17)18/h4-7H,2-3H2,1H3,(H,14,16)(H2,12,17,18)(H2,13,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZZVRJVWYJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(4-sulfamoylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)

![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)
